molecular formula C13H24Cl3N3O B13576544 4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride

4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride

Cat. No.: B13576544
M. Wt: 344.7 g/mol
InChI Key: PUNOXOHJPGHLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride is a tertiary amine derivative featuring a piperazine core substituted with an ethyl group at the 4-position and a methoxyaniline moiety at the 2-position. The trihydrochloride salt form enhances its solubility in aqueous environments, making it advantageous for pharmaceutical applications.

Structural characterization of this compound, like many small molecules, may employ X-ray crystallography. The SHELX system of programs, particularly SHELXL, is widely used for refining crystal structures due to its robustness in handling small-molecule data .

Properties

Molecular Formula

C13H24Cl3N3O

Molecular Weight

344.7 g/mol

IUPAC Name

4-(4-ethylpiperazin-1-yl)-2-methoxyaniline;trihydrochloride

InChI

InChI=1S/C13H21N3O.3ClH/c1-3-15-6-8-16(9-7-15)11-4-5-12(14)13(10-11)17-2;;;/h4-5,10H,3,6-9,14H2,1-2H3;3*1H

InChI Key

PUNOXOHJPGHLKJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)N)OC.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these piperazines with thiophenol (PhSH) followed by selective intramolecular cyclization can yield the desired compound .

Chemical Reactions Analysis

4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways . Additionally, it can inhibit or activate specific enzymes, affecting metabolic processes .

Comparison with Similar Compounds

Key Differences and Research Findings:

In contrast, the Fmoc group in 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid is a transient protecting group for amines, critical in peptide synthesis .

Solubility and Stability :

  • The trihydrochloride salt significantly improves water solubility compared to the free base, facilitating in vitro and in vivo studies. The Fmoc derivative, however, prioritizes solubility in organic solvents for compatibility with solid-phase resin systems.

Pharmacological vs. Synthetic Roles :

  • While the target compound’s structure aligns with bioactive molecules (e.g., aripiprazole analogs), the Fmoc-containing derivative serves as a reagent in peptide chemistry, emphasizing divergent applications despite shared piperazine frameworks.

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